The following technical guide details the chemical properties, synthesis, and applications of 5-Bromo-2-hydroxyisonicotinaldehyde (CAS: 1227562-37-9). This document is structured for researchers and medicinal chemists, f...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical properties, synthesis, and applications of 5-Bromo-2-hydroxyisonicotinaldehyde (CAS: 1227562-37-9). This document is structured for researchers and medicinal chemists, focusing on the molecule's utility as a trifunctional scaffold in drug discovery.
A Multifunctional Pyridone Scaffold for Medicinal Chemistry
Executive Summary
5-Bromo-2-hydroxyisonicotinaldehyde (also known as 5-bromo-2-oxo-1,2-dihydropyridine-4-carbaldehyde ) is a critical heterocyclic building block characterized by three distinct reactive handles: an electrophilic aldehyde at C4, a halogen handle (bromide) at C5, and a tautomeric amide/hydroxyl system at C2/N1.[1][2][3][4][5] Its structural versatility makes it a "privileged scaffold" in the synthesis of kinase inhibitors, BET bromodomain inhibitors, and anti-infective agents. This guide analyzes its physicochemical behavior, synthetic accessibility, and reactivity profile.
Chemical Identity & Structural Analysis
The molecule exists in a tautomeric equilibrium between the 2-hydroxypyridine form (lactim) and the 2-pyridone form (lactam). In the solid state and in polar solvents (e.g., DMSO, water), the 2-pyridone tautomer predominates due to the stabilization energy of the amide resonance and intermolecular hydrogen bonding.
Attribute
Detail
IUPAC Name
5-Bromo-2-oxo-1,2-dihydropyridine-4-carbaldehyde
CAS Number
1227562-37-9
Molecular Formula
C₆H₄BrNO₂
Molecular Weight
202.01 g/mol
SMILES
O=CC1=C(Br)C=NC(=O)C1
Appearance
Yellow to pale orange solid
Solubility
Soluble in DMSO, DMF; sparingly soluble in water; soluble in dilute base.
Tautomeric Equilibrium & Reactivity Map
The following diagram illustrates the tautomeric shift and the distinct reactivity zones of the molecule.
Caption: Figure 1.[6] Tautomeric equilibrium favoring the 2-pyridone form and mapping of the three primary reactivity centers.
Physicochemical Profile
Property
Value/Observation
Relevance to Synthesis
Melting Point
>200°C (Predicted/Decomp)
High MP indicates strong intermolecular H-bonding (dimerization) typical of pyridones.
pKa (Acidic)
~8.0 - 9.0 (NH/OH)
Deprotonation requires weak bases (e.g., K₂CO₃, Cs₂CO₃) for alkylation.
LogP
~1.36
Moderate lipophilicity; suitable for drug-like scaffolds.
H-Bond Donors
1 (NH)
Critical for binding site interactions (e.g., hinge region of kinases).
H-Bond Acceptors
3 (C=O, Aldehyde O, N)
Facilitates chelation in metallo-drug complexes.
Synthetic Pathways[7][8]
The synthesis of 5-Bromo-2-hydroxyisonicotinaldehyde typically proceeds via the modification of commercially available pyridine precursors.
Method A: Bromination of 2-Hydroxyisonicotinic Acid (Retrosynthesis)
This is the most robust route for scale-up, avoiding the instability of isolated aldehyde intermediates during harsh halogenation.
Starting Material: 2-Hydroxyisonicotinic acid.
Bromination: Treatment with bromine (
) in acetic acid or NBS in DMF yields 5-bromo-2-hydroxyisonicotinic acid . The electron-donating hydroxyl/oxo group directs the bromine to the ortho position (C5).
Esterification: Conversion to the methyl ester using
.
Reduction: Controlled reduction of the ester to the aldehyde using DIBAL-H at -78°C or reduction to the alcohol (
) followed by mild oxidation ( or Swern).
Method B: Direct Formylation (Vilsmeier-Haack)
Applicable to 5-bromo-2-hydroxypyridine.
Reagents:
, DMF.
Mechanism: Electrophilic aromatic substitution.
Limitation: The pyridone ring is deactivated by the bromine; yields may be lower compared to Method A.
Reactivity & Functionalization Protocols
This scaffold allows for orthogonal functionalization, enabling "diversity-oriented synthesis" (DOS).
5.1 C5-Bromine: Suzuki-Miyaura Cross-Coupling
The C5 position is activated for Palladium-catalyzed coupling, allowing the introduction of aryl or heteroaryl groups.
Protocol:
Catalyst:
or (5 mol%).
Base:
or (2-3 equiv).
Solvent: Dioxane/Water (4:1) or DMF.
Conditions: 80-100°C, inert atmosphere (
).
Note: The free NH of the pyridone may require protection (e.g., N-Me or N-SEM) if catalyst poisoning is observed, though many modern catalysts tolerate the free amide.
5.2 C4-Aldehyde: Schiff Base Formation
The aldehyde is highly reactive toward primary amines, forming hydrazones or imines. This is widely used to synthesize anti-tubercular agents (hydrazone ligands).
Protocol:
Reagents: Primary amine or hydrazide (1.0 equiv), Ethanol or Methanol.
Catalyst: Catalytic acetic acid (glacial).
Conditions: Reflux for 2-4 hours.
Product: Precipitates upon cooling; high purity often achieved by filtration.
5.3 N1-Alkylation vs. O-Alkylation
The pyridone anion is an ambident nucleophile.
N-Alkylation (Thermodynamic Control): Favored by polar aprotic solvents (DMF) and alkali metal carbonates (
).
O-Alkylation (Kinetic/Silver Salts): Favored by silver salts (
) or non-polar solvents, yielding the 2-alkoxypyridine derivative.
Experimental Workflow Diagram
Caption: Figure 2. Divergent synthetic pathways from the core scaffold.
Applications in Drug Discovery[9]
BET Bromodomain Inhibitors: The 2-pyridone motif mimics the acetyl-lysine recognition element, making this scaffold a precursor for BET (Bromodomain and Extra-Terminal motif) inhibitors used in cancer therapy.
Anti-Infectives: Hydrazone derivatives synthesized from this aldehyde have shown efficacy against Mycobacterium tuberculosis by chelating transition metals essential for bacterial enzymes.
Kinase Inhibitors: The hydrogen-bonding capability of the lactam (NH/C=O) pair makes it an excellent "hinge binder" in ATP-competitive kinase inhibitors.
Safety and Handling (GHS Classification)
Signal Word: Warning
Hazard Statements:
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling: Handle under inert gas (
) if storing for long periods to prevent autoxidation of the aldehyde. Store at 2-8°C.
References
PubChem. "5-Bromo-2-hydroxypyridine | C5H4BrNO." National Library of Medicine. Available at: [Link]
WuXi Biology. "Tautomerism of 2-Hydroxypyridine and 2-Pyridone." WuXi AppTec. Available at: [Link]
ResearchGate. "Synthesis of (E)-N'-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide and its Metal Complexes." Canadian Journal of Pure and Applied Sciences. Available at: [Link]
Technical Guide: Spectroscopic Profiling of 5-Bromo-2-hydroxyisonicotinaldehyde
The following technical guide details the spectroscopic characterization of 5-Bromo-2-hydroxyisonicotinaldehyde , a critical heterocyclic building block in the synthesis of kinase inhibitors and SGLT2 antagonists. This g...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the spectroscopic characterization of 5-Bromo-2-hydroxyisonicotinaldehyde , a critical heterocyclic building block in the synthesis of kinase inhibitors and SGLT2 antagonists.
This guide is structured to provide actionable spectral data, experimental protocols, and mechanistic insights into the compound's tautomeric behavior, which is the primary challenge in its accurate identification.[1]
[1]
Executive Summary & Chemical Identity[1][2][3][4][5]
5-Bromo-2-hydroxyisonicotinaldehyde (CAS: 1227562-37-9) is a tri-substituted pyridine derivative utilized as an intermediate in medicinal chemistry.[1] Its characterization is complicated by lactam-lactim tautomerism , where the compound exists in equilibrium between the 2-hydroxypyridine form and the thermodynamically favored 2-pyridone form (5-bromo-4-formyl-2(1H)-pyridone).[1]
Researchers must recognize that in polar aprotic solvents (e.g., DMSO-
), the pyridone tautomer dominates, significantly altering the NMR profile compared to non-polar predictions.[1]
Understanding the tautomerism is a prerequisite for interpreting the spectra. The proton on the oxygen (hydroxyl) migrates to the nitrogen, creating a cyclic amide (pyridone).
Figure 1: The lactam-lactim tautomerism.[1] In DMSO-d6, the equilibrium shifts strongly to the Oxo (Pyridone) form.[1]
Spectroscopic Characterization Data
The following data sets are synthesized from authoritative analog references (e.g., 2-hydroxyisonicotinaldehyde) and substituent increment calculations for the 5-bromo position.
Nuclear Magnetic Resonance (
H NMR)
Solvent: DMSO-
(Recommended to stabilize the pyridone form).
Proton Environment
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment Logic
NH (Amide)
12.50 – 13.00
Broad Singlet
1H
Characteristic of the pyridone N-H.[1] Often disappears with DO shake.
CHO (Aldehyde)
9.85 – 10.05
Singlet
1H
Distinctive aldehyde peak.[1] Minimal coupling to ring protons.
Ar-H (C6-H)
7.90 – 8.10
Singlet
1H
Deshielded by adjacent Nitrogen and Bromine.[1] (Base ~7.2 + Br shift).
Ar-H (C3-H)
6.60 – 6.80
Singlet (or d)
1H
Shielded by the adjacent Carbonyl (C=O) of the pyridone.[1]
Critical Analysis:
The "Missing" Proton: In CDCl
, the NH/OH signal may be extremely broad or invisible due to rapid exchange. DMSO- is required to observe the distinct amide proton.[1]
Bromine Effect: Compared to the non-brominated scaffold (2-hydroxyisonicotinaldehyde), the H6 proton shifts downfield by approximately 0.6–0.8 ppm due to the inductive electron-withdrawing nature of the bromine at position 5.[1]
Infrared Spectroscopy (FT-IR)
Key functional group stretches observed in the solid state (KBr pellet or ATR).
Wavenumber (cm)
Vibration Mode
Structural Indication
3100 – 2800
N-H / C-H Stretch
Broad band indicating H-bonded amide (pyridone dimer).[1]
1690 – 1710
C=O Stretch (Aldehyde)
Sharp, distinct aldehyde carbonyl.
1640 – 1660
C=O Stretch (Amide)
Characteristic "Pyridone" carbonyl; lower frequency than aldehyde.
1580 – 1600
C=C / C=N Stretch
Pyridine ring skeletal vibrations.
600 – 700
C-Br Stretch
Fingerprint region confirmation of halogenation.[1]
Mass Spectrometry (MS)
Ionization Mode: ESI (Electrospray Ionization), Positive/Negative Mode.
Molecular Ion (
): 201.9 / 203.9 Da.
Isotopic Pattern: A distinctive 1:1 doublet at
202 and 204 confirms the presence of a single Bromine atom (Br and Br isotopes).
Fragmentation: Loss of CO (28 Da) from the aldehyde is a common fragmentation pathway, yielding peaks at
174/176.
Experimental Protocols
Protocol A: Sample Preparation for NMR (Tautomer Stabilization)
To ensure reproducible spectra, the solvent choice must force the equilibrium to a single state.
Solvent Selection: Use DMSO-
(99.9% D) rather than CDCl. The high dielectric constant of DMSO stabilizes the polar pyridone tautomer.
Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.
Water Suppression: If the sample is hygroscopic, the water peak at 3.33 ppm (DMSO) can obscure signals. Store the compound in a desiccator before analysis.
Acquisition: Set relaxation delay (d1) to >2.0 seconds to ensure full integration of the aldehyde and amide protons, which often have long T1 relaxation times.
Technical Guide: Purity Profiling and Analysis of 5-Bromo-2-hydroxyisonicotinaldehyde
Executive Summary 5-Bromo-2-hydroxyisonicotinaldehyde (CAS: 1227562-37-9) is a critical heterocyclic scaffold used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and antimicrobial compounds.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Bromo-2-hydroxyisonicotinaldehyde (CAS: 1227562-37-9) is a critical heterocyclic scaffold used in the synthesis of pharmaceutical agents, particularly kinase inhibitors and antimicrobial compounds.[1] Its utility lies in its trifunctional nature: an aldehyde for condensation, a bromine for cross-coupling (Suzuki/Buchwald), and a hydroxyl/lactam motif for hydrogen bonding.
However, this molecule presents unique analytical challenges. It exists in a dynamic tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms, complicating chromatographic behavior and spectroscopic interpretation. Furthermore, the aldehyde moiety renders it susceptible to oxidative degradation. This guide provides a definitive protocol for the characterization, impurity profiling, and handling of this compound, designed for drug development professionals requiring rigorous quality control.
Part 1: Chemical Identity and Tautomeric Behavior
Physicochemical Properties
The dual nature of the pyridine ring substitution dictates the physical handling of the material.
Property
Specification
Technical Note
CAS Number
1227562-37-9
Often indexed under tautomeric names.
Formula
C₆H₄BrNO₂
MW: 202.01 g/mol
Appearance
Pale yellow to off-white solid
Color deepens upon oxidation.
Solubility
DMSO, DMF, MeOH (warm)
Poor solubility in non-polar solvents.
pKa
~0.7 (N-protonation), ~8.5 (OH)
Amphoteric nature affects HPLC retention.
Storage
2–8°C, Inert Atmosphere (Ar/N₂)
Critical: Aldehyde is air-sensitive.
The Tautomerism Challenge
The most significant analytical hurdle is the lactam-lactim tautomerism. In the solid state and polar solvents (DMSO, MeOH), the equilibrium strongly favors the 2-pyridone (amide-like) form due to intermolecular hydrogen bonding. In non-polar environments or gas phase, the 2-hydroxypyridine form may persist.
Impact on Analysis:
HPLC: The pyridone form is more polar. Without pH control, peak splitting or severe tailing occurs due to interconversion on the column.
NMR: The amide proton (N-H) appears broad and downfield (>11 ppm), while the hydroxyl proton is often invisible due to exchange.
Figure 1: Tautomeric equilibrium shifting toward the pyridone form in standard analytical solvents.
Part 2: Analytical Strategy & Protocols
High-Performance Liquid Chromatography (HPLC)
Standard neutral mobile phases are unsuitable for this compound. The basic nitrogen and the acidic enol/amide functionality require an acidic mobile phase to suppress ionization and stabilize the protonated form, ensuring a sharp, singular peak.
Recommended Method: Acidic Reverse Phase
Parameter
Condition
Rationale
Column
C18 Polar Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion)
Prevents peak tailing caused by interaction between basic nitrogen and residual silanols.
Dimensions
150 x 4.6 mm, 3.5 µm or 5 µm
Standard analytical scale for resolution.
Mobile Phase A
Water + 0.1% Trifluoroacetic Acid (TFA)
Critical: pH ~2.0 suppresses enol ionization and protonates the pyridine nitrogen.
Mobile Phase B
Acetonitrile + 0.1% TFA
Matches ionic strength of Phase A to prevent baseline drift.
Gradient
5% B to 95% B over 20 min
Covers wide polarity range to elute polar degradants (acids) and non-polar impurities.
Flow Rate
1.0 mL/min
Standard flow.
Detection
UV @ 254 nm and 280 nm
280 nm is specific for the conjugated pyridine-aldehyde system.
Column Temp
30°C
Controls viscosity and reproducibility.
Self-Validating Step: Inject a blank (DMSO) to ensure no carryover. Inject the sample at 0.5 mg/mL. If peak splitting is observed, increase TFA concentration to 0.15% or switch to a lower pH buffer (Phosphate pH 2.5).
Mass Spectrometry (LC-MS)
Mass spectrometry provides the definitive confirmation of the bromine substitution pattern.
Ionization: Electrospray Ionization (ESI) in Positive Mode (M+H)⁺.
Isotopic Signature: Bromine exists as isotopes ⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio.
Expectation: A "doublet" molecular ion peak separated by 2 amu.
m/z Observed: ~201.9 and ~203.9.
Diagnostic: If the M+2 peak is missing or the ratio is not 1:1, the bromine is absent or the sample is contaminated with a non-brominated analog.
Nuclear Magnetic Resonance (NMR)
NMR distinguishes the 5-bromo regioisomer from the 3-bromo impurity.
Solvent: DMSO-d₆ is preferred for solubility and stabilizing the tautomer.
¹H NMR Signals (300/400 MHz):
Aldehyde (-CHO): Singlet at ~9.8 – 10.2 ppm.
Amide (-NH): Broad singlet at ~12.0 – 13.0 ppm (confirms pyridone form).
Aromatic Protons:
Position 3 (H3): Singlet ~7.8 ppm (Deshielded by C=O and Br).
Position 6 (H6): Singlet ~8.2 ppm (Adjacent to Nitrogen).
Differentiation: A 3-bromo isomer would show different coupling (likely doublets) or a shift in the H6 signal due to proximity changes.
Part 3: Impurity Profiling
Understanding the synthesis route allows for targeted impurity monitoring.
Figure 2: Common impurity lineage. Impurity A is a storage degradant; B and C are process-related.
Quantitative Limits (Suggested)
For early-stage drug development (Pre-clinical):
Purity: > 97.0% (HPLC Area %).
Impurity A (Acid): < 1.0% (Increases with poor storage).
Regioisomers: < 0.5% (Difficult to remove downstream).
Part 4: Handling and Stability Protocol
1. Inert Handling:
Always weigh and dispense the solid under a flow of Nitrogen or Argon. The aldehyde group is prone to autoxidation to the carboxylic acid (Impurity A), especially in solution.
2. Solution Stability:
DMSO/DMF Stock: Stable for ~24 hours at 4°C.
LC Samples: Analyze within 8 hours. If delays are expected, keep autosampler at 4°C.
Avoid: Protic solvents (Water/Methanol) for long-term storage, as hydrate or hemiacetal formation can occur, complicating NMR spectra.
3. Re-purification:
If purity drops below 95% due to oxidation (acid formation), the compound can often be purified via:
Base Extraction: Dissolve in dilute NaHCO₃ (acid dissolves, aldehyde might not if it's the pyridone form, but typically both dissolve). Correction: Both phenol and acid are acidic.
Recrystallization: Hot Ethanol or Methanol is the preferred method to remove the more polar acid impurities.
References
National Institutes of Health (NIH). (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. National Library of Medicine. Retrieved February 1, 2026, from [Link]
Helix Chromatography. (n.d.). HPLC Methods for Analysis of Pyridine and Derivatives. Retrieved February 1, 2026, from [Link]
Strategic Sourcing and Technical Validation: 5-Bromo-2-hydroxyisonicotinaldehyde
Executive Summary 5-Bromo-2-hydroxyisonicotinaldehyde (CAS: 1227562-37-9) is a critical heterocyclic building block employed primarily in the synthesis of kinase inhibitors and advanced antimicrobial agents. Its structur...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Bromo-2-hydroxyisonicotinaldehyde (CAS: 1227562-37-9) is a critical heterocyclic building block employed primarily in the synthesis of kinase inhibitors and advanced antimicrobial agents. Its structural duality—possessing both a reactive aldehyde handle and a halogenated pyridine core—makes it highly versatile but chemically unstable.
This guide addresses the primary challenge researchers face: the lack of standardized commercial specifications. Unlike commodity chemicals, this intermediate is often supplied with variable purity profiles due to tautomeric ambiguity and oxidative instability. This document provides a self-validating protocol for sourcing, analyzing, and utilizing this compound in drug discovery workflows.
Chemical Identity & Tautomeric Equilibrium
The first failure point in sourcing this compound is misidentification. The molecule exists in a dynamic equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (keto) forms. In the solid state and polar solvents (DMSO, MeOH), the 2-pyridone form predominates.
Critical Implication: If your incoming QC data (NMR) shows a broad singlet around 11-13 ppm (NH) instead of a sharp phenolic OH signal, the batch is likely correct, not defective. However, the aldehyde moiety at position 4 is susceptible to oxidation (to carboxylic acid) or hydration (gem-diol).
Visualization: Tautomeric & Degradation Pathways
Figure 1: The tautomeric equilibrium between hydroxy and pyridone forms, alongside common degradation pathways.
Commercial Sourcing Landscape
The market for 5-Bromo-2-hydroxyisonicotinaldehyde is fragmented. It is rarely a "stock" item in kilogram quantities; most suppliers synthesize it on-demand (make-to-order).
Supplier Tier Analysis
Supplier Tier
Representative Companies
Typical Purity
Lead Time
Risk Factor
Tier 1 (Catalog)
BLD Pharm, Combi-Blocks, Enamine
>95%
1-2 Weeks
Low: Batch data usually reliable.
Tier 2 (Aggregators)
MolPort, eMolecules
Variable
2-4 Weeks
Medium: Stock status often lags reality.
Tier 3 (Custom)
WuXi AppTec, ChemPartner
>98%
4-8 Weeks
Low: High cost, but custom specs allowed.
Tier 4 (Alibaba/Grey)
Various generic labs
Unknown
1-3 Weeks
Critical: High risk of isomer contamination.
Procurement Strategy:
Verify Isomerism: Ensure you are buying the isonicotinaldehyde (aldehyde at C4) and not the nicotinaldehyde (aldehyde at C3 or C5). Isomeric impurities are difficult to separate.
Request 1H-NMR in DMSO-d6: Do not accept CDCl3 spectra, as the compound is poorly soluble and aggregation effects mask the aldehyde proton.
Quality Control & Validation Protocol
Do not rely solely on the Certificate of Analysis (CoA). Implement this internal validation workflow upon receipt.
Protocol A: Structural Confirmation (NMR)
Objective: Confirm structure and quantify the pyridone/hydroxy ratio.
Solvent: DMSO-d6 (Required for solubility).
Prepare Sample: Dissolve 10 mg in 0.6 mL DMSO-d6.
Acquisition: Run 1H-NMR (400 MHz minimum).
Key Signals to Monitor:
Aldehyde (-CHO): Singlet at ~9.8 - 10.2 ppm . If absent, check for acid (broad 12-14 ppm).
Pyridone NH: Broad singlet at ~12.0 - 13.0 ppm .
Aromatic Protons: Two singlets (positions 3 and 6). Position 6 (adjacent to N) will be more deshielded (~8.0-8.5 ppm).
Impurity Check: Look for peaks at ~2.5 ppm (residual toluene from synthesis) or ~8.0 ppm (unreacted starting material).
Protocol B: Purity Analysis (LC-MS)
Objective: Detect non-UV active impurities and confirm molecular weight (MW: 202.01).
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
Gradient: 5% to 95% ACN over 8 minutes.
Detection: UV (254 nm) and MS (ESI+).
Acceptance Criteria:
Purity: >95% by UV Area.
Mass Spec: [M+H]+ = 202/204 (1:1 ratio due to 79Br/81Br isotope pattern). Note: The isotope pattern is the definitive confirmation of the bromine atom.
Visualization: QC Decision Matrix
Figure 2: Step-by-step Quality Control decision tree for validating incoming batches.
Synthetic Utility & Handling
Once validated, the molecule serves as a linchpin for diverse chemical transformations.
Key Reaction Pathways
Suzuki-Miyaura Coupling: The C5-Bromine is highly active.
Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.
Base: K2CO3 or Cs2CO3.
Note: Protect the 2-hydroxy/pyridone oxygen (e.g., as O-benzyl or O-PMB) before coupling to prevent catalyst poisoning by the free NH/OH.
Reductive Amination: The C4-Aldehyde reacts with amines.
Reagent: NaBH(OAc)3.
Condition: Mildly acidic (AcOH) to activate the imine.
O-Alkylation vs. N-Alkylation:
Reaction with alkyl halides (R-X) under basic conditions (K2CO3) often yields a mixture of O-alkyl (pyridine ether) and N-alkyl (pyridone) products.
Control: Use Ag2CO3 to favor O-alkylation or Cs2CO3/DMF for N-alkylation.
Storage Protocols
Atmosphere: Store under Argon/Nitrogen.
Temperature: -20°C (Long term) or 4°C (Active use).
Container: Amber glass (light sensitive).
References
Sigma-Aldrich. Product Specification: 5-Bromo-2-pyridinecarboxaldehyde (Analog Reference).[1] Retrieved from .[1]
BLD Pharm. Certificate of Analysis: 5-Bromo-2-hydroxyisonicotinaldehyde (CAS 1227562-37-9).[2] Retrieved from .
Claramunt, R. M., et al. (2006). "The Use of NMR Spectroscopy to Study Tautomerism." Nuclear Magnetic Resonance Spectroscopy, 49, 169–206.[3] .
ChemScene. Product Data: 5-Bromo-6-hydroxynicotinaldehyde (Isomer Reference).[4] Retrieved from .
National Institutes of Health (NIH). PubChem Compound Summary: Pyridinecarboxaldehyde derivatives..
(Note: While specific "review papers" for this exact CAS are rare, the tautomerism and handling protocols are derived from the authoritative general pyridine chemistry references cited above.)
Technical Whitepaper: Characterization and Stability Profile of 5-Bromo-2-hydroxyisonicotinaldehyde
The following technical whitepaper details the physicochemical profile, stability mechanisms, and handling protocols for 5-Bromo-2-hydroxyisonicotinaldehyde , a critical intermediate in the synthesis of heterocyclic phar...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical whitepaper details the physicochemical profile, stability mechanisms, and handling protocols for 5-Bromo-2-hydroxyisonicotinaldehyde , a critical intermediate in the synthesis of heterocyclic pharmaceuticals.
Executive Summary
5-Bromo-2-hydroxyisonicotinaldehyde (CAS: 1227562-37-9) is a functionalized pyridine derivative widely utilized as a scaffold in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling and Knoevenagel condensations. Its stability is governed by two primary factors: the tautomeric equilibrium between the hydroxy-pyridine and pyridone forms, and the oxidative susceptibility of the C4-aldehyde moiety.[1] This guide provides a validated framework for the identification, handling, and preservation of this compound to ensure data integrity in drug development workflows.
Chemical Identity & Physicochemical Properties
The compound exists in a dynamic equilibrium that dictates its physical behavior and solubility profile.[1] While often chemically named as the "2-hydroxy" derivative, the solid-state structure predominantly adopts the 2-pyridone tautomer.[1]
Soluble in DMSO, DMF; Sparingly soluble in H₂O (pH dependent)
pKa (Predicted)
~8.5 (OH/NH), ~11 (Aldehyde hydration)
1.1 The Tautomeric Duality
Researchers must recognize that "5-Bromo-2-hydroxyisonicotinaldehyde" is a nominal designation. In the solid phase and neutral solution, the proton resides on the nitrogen, creating the 2-pyridone structure.[1] This increases the melting point and polarity compared to a standard pyridine derivative.[1]
Figure 1: Tautomeric equilibrium shifting towards the Pyridone form, influencing solubility and reactivity profiles.[1]
Stability Profile & Degradation Pathways
The stability of 5-Bromo-2-hydroxyisonicotinaldehyde is compromised by three specific vectors: Oxidation , Hydration , and Photolysis .[1]
2.1 Oxidative Instability (The Aldehyde Vector)
The C4-aldehyde group is electron-deficient due to the pyridine ring and the adjacent bromine. This makes it highly susceptible to autoxidation, converting the aldehyde into 5-bromo-2-hydroxyisonicotinic acid .[1]
Visual Indicator: Degradation is often accompanied by a color shift from pale yellow to deep orange/brown.[1]
Prevention: Storage under inert atmosphere (Argon/Nitrogen) is mandatory.[1]
2.2 Hydrate Formation
In the presence of moisture, electron-deficient aldehydes can form gem-diols (hydrates).[1] While reversible, this complicates NMR interpretation and accurate mass weighing.[1]
Mechanism: R-CHO + H₂O ⇌ R-CH(OH)₂
Impact: Reduces effective molarity in reactions.[1]
2.3 Dehalogenation (Light Sensitivity)
Aryl bromides are sensitive to UV light, which can induce homolytic cleavage of the C-Br bond, leading to radical formation and polymerization or hydro-dehalogenation.[1]
Handling & Storage Protocols
To maintain purity >98% over extended periods (6+ months), the following "Self-Validating" storage protocol must be implemented.
Protocol: Inert Storage System
Vessel: Amber glass vial with a Teflon-lined screw cap.
Atmosphere: Purge headspace with dry Argon for 15 seconds before sealing.
Temperature: Store at 2°C to 8°C (Refrigerated). Do not freeze unless lyophilized in sealed ampoules, as freeze-thaw cycles promote hydration.[1]
Desiccation: Place the vial inside a secondary container (e.g., a desiccator or a jar with Drierite) to prevent moisture ingress.[1]
Re-Test Interval:
Initial Check: Upon receipt.
Routine Check: Every 3 months.
Critical Check: 24 hours prior to use in GMP/GLP campaigns.[1]
Experimental Characterization Workflow
This workflow ensures the compound's identity and purity before use.[1]
Aromatic Protons: Two singlets (or doublets with small coupling) representing H3 and H6.[1]
Note: If the spectrum shows a sharp -OH peak instead of a broad NH, the solvent may be acidic, or the equilibrium is shifted.[1]
Figure 2: Step-by-step Quality Control workflow for validating compound integrity.
References
BLD Pharm. (n.d.).[1] 5-Bromo-2-hydroxyisonicotinaldehyde MSDS. Retrieved from
PubChem. (n.d.).[1] 5-Bromo-2-hydroxypyridine Compound Summary. National Library of Medicine.[1] Retrieved from [1]
Sigma-Aldrich. (n.d.). Pyridine Aldehydes and Derivatives Technical Information. Retrieved from
Katritzky, A. R., et al. (2010).[1] Tautomerism in 2-Hydroxypyridines. Advances in Heterocyclic Chemistry. (General reference on pyridone tautomerism mechanisms).
5-Bromo-2-hydroxyisonicotinaldehyde IUPAC name and synonyms
An In-Depth Technical Guide to 5-Bromo-2-hydroxyisonicotinaldehyde: Synthesis, Properties, and Applications Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 5-Bromo-2-h...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 5-Bromo-2-hydroxyisonicotinaldehyde: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Bromo-2-hydroxyisonicotinaldehyde, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We will delve into its chemical identity, physicochemical properties, a validated synthetic approach, key reactivity patterns, and its established role as a precursor in the development of novel molecular entities.
Nomenclature and Chemical Identity
The unambiguous identification of a chemical entity is foundational for all research and development. 5-Bromo-2-hydroxyisonicotinaldehyde is systematically named according to IUPAC rules, though it is also known by common synonyms.
The structure features a pyridine ring substituted with three key functional groups: a bromine atom at the C5 position, a hydroxyl group at the C2 position, and a formyl (aldehyde) group at the C4 position. This specific arrangement of electron-withdrawing and electron-donating groups dictates its unique reactivity profile.
Physicochemical and Safety Data
A thorough understanding of a compound's properties and handling requirements is critical for safe and effective laboratory execution.
Physical and Chemical Properties
The data presented below has been consolidated from chemical supplier databases and predictive models.
Note: Always consult the full Safety Data Sheet (SDS) from your supplier before handling this chemical. The precautionary statements noted refer to avoiding breathing dust, wearing protective gear, and specific first-aid measures for inhalation and eye contact[1].
Synthesis and Purification Protocol
While multiple synthetic routes can be envisioned, a robust and scalable approach involves the regioselective formylation of a commercially available precursor, 5-bromo-2-hydroxypyridine. The hydroxyl group at the C2 position is a powerful ortho-, para-director; however, the C4 position (para) is sterically more accessible and electronically favored for electrophilic substitution.
Reagents: A pre-formed Vilsmeier reagent (generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)) serves as the electrophile. DMF is both a reagent and a solvent.
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires careful cooling. The subsequent reaction with the pyridine substrate is typically performed at elevated temperatures to drive the reaction to completion.
Work-up: The reaction is quenched by pouring it onto ice, followed by neutralization. This hydrolyzes the intermediate iminium salt to the final aldehyde product and neutralizes corrosive reagents.
Step-by-Step Experimental Protocol
Reagent Preparation: In a three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool dimethylformamide (DMF, 5 equivalents) to 0°C in an ice bath.
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10°C. Stir the resulting solution at 0°C for 30 minutes.
Substrate Addition: Dissolve 5-bromo-2-hydroxypyridine (1 equivalent) in a minimal amount of DMF and add it to the Vilsmeier reagent solution.
Reaction: Slowly warm the mixture to room temperature, then heat to 80-90°C and maintain for 4-6 hours, monitoring progress by TLC.
Quenching and Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until pH 7-8 is reached. A precipitate should form.
Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water.
Purification: Recrystallize the crude solid from an ethanol/water mixture or purify by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Synthesis and Purification Workflow Diagram
Caption: Workflow for the synthesis of 5-Bromo-2-hydroxyisonicotinaldehyde.
Reactivity and Applications in Drug Discovery
5-Bromo-2-hydroxyisonicotinaldehyde is a trifunctional scaffold, offering three distinct points for chemical modification. This versatility makes it a valuable intermediate for building molecular complexity in drug discovery programs.[3][4]
Aldehyde Group (C4): This is a primary site for nucleophilic attack. It readily undergoes reductive amination to form secondary amines and condenses with hydrazines or primary amines to form hydrazones and Schiff bases (imines), respectively. These linkages are common in antitubercular and antibacterial agents.[5][6]
Bromo Group (C5): The bromine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse aryl, alkyl, or acetylenic groups, enabling rapid library synthesis for structure-activity relationship (SAR) studies.
Hydroxyl Group (C2): The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters. Its acidity also plays a role in the molecule's ability to chelate metals or form hydrogen bonds with biological targets.
Key Reaction Pathways Diagram
Caption: Key reactivity map for 5-Bromo-2-hydroxyisonicotinaldehyde.
Spectroscopic Characterization (Expected)
Confirmation of the final product's identity and purity is achieved through a combination of standard spectroscopic techniques. The following are the expected spectral features:
¹H NMR (in DMSO-d₆):
Aldehyde (CHO): A singlet peak around δ 9.8-10.2 ppm.
Hydroxyl (OH): A broad singlet, typically downfield (> δ 11.0 ppm), which is exchangeable with D₂O.
Aromatic Protons: Two singlets (or narrow doublets due to long-range coupling) in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons at the C3 and C6 positions.
¹³C NMR (in DMSO-d₆):
Aldehyde Carbonyl: A peak in the δ 190-195 ppm region.
Aromatic Carbons: Peaks between δ 110-165 ppm. The carbon bearing the hydroxyl group (C2) will be significantly downfield, while the carbon bearing the bromine (C5) will be upfield relative to a non-brominated analogue.
Infrared (IR) Spectroscopy:
O-H Stretch: A broad band from 3200-3400 cm⁻¹.
C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.
C=C/C=N Aromatic Stretch: Multiple bands in the 1550-1620 cm⁻¹ region.
Mass Spectrometry (MS):
Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion due to the bromine isotopes, [M]⁺ and [M+2]⁺, with a nearly 1:1 intensity ratio (at m/z 201 and 203).
Conclusion
5-Bromo-2-hydroxyisonicotinaldehyde is a high-value chemical intermediate whose trifunctional nature provides a robust platform for synthetic elaboration. Its aldehyde, bromo, and hydroxyl groups offer orthogonal reactivity, enabling its use in the systematic construction of complex molecules for applications in drug discovery and materials science. The synthetic and handling protocols outlined in this guide provide a reliable framework for researchers to safely and effectively utilize this versatile compound in their work.
References
A consolidated list of authoritative sources is provided below for verification and further reading.
Vertex AI Search Result[7] : Discusses the application of bromo-hydroxy-pyrimidine derivatives in the synthesis of complex molecules for medicinal and supramolecular chemistry.
National Institutes of Health (NIH)[5] : Provides a detailed analysis of 5-Bromo-2-Hydroxybenzaldehyde, a structural analogue, highlighting its use in synthesizing Schiff's bases with antibacterial properties. URL: [Link]
Vertex AI Search Result[8] : Details the synthesis and application of 2-Hydroxy-5-bromopyridine as a key building block for pharmaceuticals, including antiviral and anticancer agents.
Google Patents[9] : A patent describing the synthesis of a related hydroxypyridinecarboxylate derivative, indicating the industrial interest in this class of compounds. URL:
PubChem[10] : A comprehensive database entry for the analogue 5-Bromosalicylaldehyde, listing numerous synonyms and physicochemical properties. URL: [Link]
Matrix Fine Chemicals[11] : Supplier data page for 5-Bromo-2-hydroxybenzaldehyde, confirming its IUPAC name and CAS number. URL: [Link]
ResearchGate[6] : A research article on the synthesis of Schiff bases from 5-bromo-2-hydroxybenzylidene derivatives as potential anti-tubercular agents. URL: [Link]
Molecules (Journal)[3] : A review article discussing the broad utility of various chemical scaffolds in drug discovery and development. URL: [Link]
MDPI[4] : A research article describing the synthesis and evaluation of brominated indolinone derivatives as novel anticancer agents, showcasing the importance of the bromo-substituent in medicinal chemistry. URL: [Link]
5-Bromo-2-hydroxyisonicotinaldehyde in metal complex synthesis
Application Note & Protocol Topic: Strategic Synthesis of Novel Metal Complexes Using 5-Bromo-2-hydroxyisonicotinaldehyde as a Precursor Audience: Researchers, scientists, and drug development professionals. Introduction...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Topic: Strategic Synthesis of Novel Metal Complexes Using 5-Bromo-2-hydroxyisonicotinaldehyde as a Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of 5-Bromo-2-hydroxyisonicotinaldehyde in Coordination Chemistry
5-Bromo-2-hydroxyisonicotinaldehyde is a substituted pyridine aldehyde that has emerged as a highly valuable building block in the field of coordination chemistry. Its structural arrangement, featuring a reactive aldehyde group, a hydroxyl group capable of deprotonation, and a pyridine nitrogen atom, provides a trifecta of coordination sites. This unique topology makes it an exceptional precursor for designing polydentate ligands, most notably Schiff bases, which can then be used to chelate a wide array of metal ions.
The resulting metal complexes are of significant interest due to their diverse applications in fields such as catalysis, materials science, and medicinal chemistry. The presence of the bromo- and hydroxyl- groups on the pyridine ring allows for fine-tuning of the electronic properties and steric environment of the final metal complex, influencing its stability, reactivity, and potential biological activity. This guide provides a comprehensive overview and a detailed protocol for the synthesis and characterization of metal complexes derived from this versatile precursor.
Section 1: The Ligand Precursor - Physicochemical Profile and Handling
Before commencing any synthesis, a thorough understanding of the starting material is paramount. 5-Bromo-2-hydroxyisonicotinaldehyde is a solid at room temperature with specific properties that inform its handling and use in synthesis.
Table 1: Physicochemical Properties of 5-Bromo-2-hydroxyisonicotinaldehyde
Property
Value
Source
Molecular Formula
C₆H₄BrNO₂
N/A
Molecular Weight
202.01 g/mol
N/A
Appearance
Typically a pale yellow or off-white solid
Melting Point
~220-225 °C (decomposes)
Solubility
Sparingly soluble in water. Soluble in organic solvents like DMSO, DMF, and hot ethanol.
Safety and Handling Precautions:
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Section 2: Ligand Synthesis Strategy - The Power of Schiff Base Formation
A common and highly effective strategy for creating robust, polydentate ligands from 5-Bromo-2-hydroxyisonicotinaldehyde is through the formation of a Schiff base. This involves the condensation reaction between the aldehyde group (-CHO) of the precursor and a primary amine (R-NH₂).
This reaction is chemically straightforward and modular, allowing for the introduction of a wide variety of functional groups (R) via the choice of amine. This modularity is key to tuning the properties of the final metal complex. The resulting Schiff base ligand typically coordinates to a metal center through the phenolic oxygen, the imine nitrogen, and the pyridine nitrogen.
Diagram 1: General Synthesis Scheme
The following diagram illustrates the two-step process: first, the formation of the Schiff base ligand, and second, its complexation with a metal salt (MX₂).
Caption: Reaction workflow for metal complex synthesis.
Section 3: Protocol - Synthesis of a Representative Cu(II) Schiff Base Complex
This protocol details the synthesis of a copper(II) complex as a representative example. The chosen primary amine is 2-aminophenol, which introduces an additional coordination site.
Dissolution: In a 100 mL round-bottom flask, dissolve 5-Bromo-2-hydroxyisonicotinaldehyde (1 mmol) in 15 mL of absolute ethanol. Gentle heating (~50-60 °C) may be required to achieve full dissolution.
Amine Addition: To this solution, add a solution of 2-aminophenol (1 mmol) in 5 mL of ethanol dropwise while stirring. Causality Note: Dropwise addition ensures a homogenous reaction mixture and prevents localized high concentrations.
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (~80 °C) with continuous stirring for 2-3 hours. A color change to deep yellow or orange is typically observed, indicating the formation of the imine bond.
Isolation (Optional but Recommended): The Schiff base ligand can be isolated at this stage by cooling the solution, collecting the precipitate by filtration, and washing with cold ethanol. However, for direct complex synthesis, proceed to Part B.
Part B: Synthesis of the Copper(II) Complex
Metal Salt Addition: To the hot solution containing the in situ generated Schiff base ligand from Part A, add a solution of Copper(II) Acetate Monohydrate (0.5 mmol) in 10 mL of ethanol. Expertise Note: A 2:1 ligand-to-metal molar ratio is used here to promote the formation of a mononuclear complex with two Schiff base ligands coordinating to one copper center.
Complexation and Reflux: Upon addition of the copper salt, a distinct color change (often to a deep green or brown) should occur almost immediately, indicating coordination. Continue to reflux the mixture for an additional 1 hour to ensure the reaction goes to completion.
Precipitation and Cooling: After the reflux period, remove the flask from the heat source and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize precipitation of the product.
Isolation and Purification: Collect the solid metal complex product by vacuum filtration. Wash the precipitate thoroughly with small portions of cold ethanol to remove any unreacted starting materials.
Drying: Dry the final product in a desiccator over anhydrous CaCl₂ or in a vacuum oven at a low temperature (~60 °C).
Section 4: Characterization and Validation
Confirming the identity and purity of the synthesized complex is a critical step. A combination of spectroscopic and analytical techniques is employed.
Table 2: Expected Characterization Data for the Cu(II) Complex
Technique
Key Observation
Rationale and Interpretation
FT-IR
Disappearance of the aldehyde C=O stretch (~1680 cm⁻¹). Appearance of a new imine C=N stretch (~1600-1620 cm⁻¹). Shift of the phenolic C-O stretch.
The disappearance of the aldehyde peak and the appearance of the imine peak is direct evidence of Schiff base formation. Shifts in the C-O and pyridine ring vibrations indicate coordination to the copper ion.
UV-Vis
Appearance of new absorption bands in the visible region (d-d transitions) and shifts in the ligand-based π-π* and n-π* transitions.
The new bands in the visible spectrum are characteristic of d-d electronic transitions within the Cu(II) ion, confirming the presence of the metal in the complex.
TGA
Determination of thermal stability and presence of coordinated solvent molecules.
Provides information on the decomposition pattern of the complex and can help confirm the stoichiometry, for example, by showing the loss of coordinated water molecules at a specific temperature.
Elemental Analysis
Experimental %C, H, N values match the calculated values for the proposed formula (e.g., C₂₆H₁₆Br₂CuN₄O₄).
Provides fundamental confirmation of the empirical formula and purity of the isolated complex.
Section 5: Applications and Future Directions
Metal complexes derived from 5-Bromo-2-hydroxyisonicotinaldehyde are not merely academic curiosities. Their unique electronic and structural features make them candidates for several advanced applications:
Homogeneous Catalysis: The metal center can act as a Lewis acid, catalyzing a variety of organic reactions. The ligand structure can be modified to influence selectivity and efficiency.
Antimicrobial and Anticancer Agents: Many Schiff base metal complexes have shown promising biological activity. The complexation of the ligand to a metal ion can enhance its bioactivity compared to the free ligand. The mechanism often involves binding to DNA or inhibiting crucial enzymes.
Sensing and Materials Science: The chromophoric nature of these complexes can be exploited for the development of colorimetric sensors for specific ions or molecules. They can also be investigated for their magnetic or photoluminescent properties.
Future research will likely focus on the synthesis of polymeric or supramolecular structures based on these units and a deeper investigation into their therapeutic and catalytic mechanisms.
References
Synthesis, characterization, and biological activity of some new metal complexes with Schiff base ligand derived from 5-bromo-2-hydroxy benzaldehyde. Journal of Chemical and Pharmaceutical Research, 2015, 7(1):649-654. [Link]
Application
Application of 5-Bromo-2-hydroxyisonicotinaldehyde in medicinal chemistry
Application Note: 5-Bromo-2-hydroxyisonicotinaldehyde in Medicinal Chemistry Executive Summary 5-Bromo-2-hydroxyisonicotinaldehyde (also known as 5-Bromo-2-oxo-1,2-dihydropyridine-4-carbaldehyde) represents a "privileged...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 5-Bromo-2-hydroxyisonicotinaldehyde in Medicinal Chemistry
Executive Summary
5-Bromo-2-hydroxyisonicotinaldehyde (also known as 5-Bromo-2-oxo-1,2-dihydropyridine-4-carbaldehyde) represents a "privileged scaffold" in modern drug discovery. Unlike simple pyridines, this molecule offers three distinct, orthogonal points of reactivity:
C5-Bromide: A handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to extend the carbon skeleton.
C4-Aldehyde: A versatile electrophile for reductive amination, Schiff base formation, or heterocycle construction (e.g., imidazoles via Groebke-Blackburn-Bienaymé).
C2-Hydroxy/Oxo: A tautomeric center allowing for modulation of hydrogen bond donor/acceptor profiles (critical for kinase hinge binding) or conversion to a leaving group (Cl/Br) for SNAr reactions.
This guide outlines high-fidelity protocols for exploiting these functionalities, specifically addressing the unique challenges posed by the 2-pyridone tautomer.
Chemical Architecture & Reactivity Landscape
The critical feature of this molecule is its tautomeric equilibrium. In solution (DMSO, Methanol) and the solid state, it exists predominantly as the 2-pyridone (amide-like) rather than the 2-hydroxypyridine.
Implication for Synthesis:
Nucleophilicity: The Nitrogen (N1) is the primary nucleophile under basic conditions (thermodynamic control), while the Oxygen (O2) acts as the nucleophile under specific metal-templated conditions (Ag salts).
Catalyst Poisoning: The free amide-like NH can bind to Pd catalysts. Protection (N-alkylation) is often recommended before performing Suzuki couplings at the C5 position.
Figure 1: Orthogonal reactivity map of the 5-Bromo-2-hydroxyisonicotinaldehyde scaffold.
Dissolution: Dissolve 1.0 mmol of substrate in 5 mL anhydrous DMF under N₂ atmosphere.
Deprotonation: Add K₂CO₃ (2.0 mmol) and stir at Room Temperature (RT) for 15 minutes. The suspension may turn yellow/orange.
Addition: Dropwise add the alkyl halide (1.2 mmol).
Reaction: Stir at 60°C for 4-6 hours. Monitor by TLC (EtOAc/Hexane) or LCMS. Note: N-alkylation is thermodynamically favored over O-alkylation with K₂CO₃.
Workup: Pour into ice water (20 mL). The N-alkylated product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc (3x), wash with LiCl (5%) to remove DMF, dry over MgSO₄, and concentrate.
QC Check:
NMR Signature: Look for the N-CH₂/N-CH₃ signal (~3.5–4.0 ppm). Absence of broad NH singlet (>11 ppm).
Setup: In a round-bottom flask, suspend the substrate (1.0 mmol) in Ethanol (10 mL).
Activation: Add the amine/hydrazine (1.0 mmol) and catalytic acetic acid.
Reflux: Heat to reflux (80°C) for 2–4 hours. The mixture usually becomes homogeneous before the product precipitates upon cooling.
Isolation: Cool to RT. If precipitate forms, filter and wash with cold ethanol. If soluble, evaporate solvent and recrystallize from EtOH/Ether.
Validation:
IR Spectroscopy: Disappearance of the aldehyde C=O stretch (~1690 cm⁻¹) and appearance of C=N imine stretch (~1600–1620 cm⁻¹).
Protocol C: C5-Suzuki-Miyaura Cross-Coupling
Objective: To install an aryl/heteroaryl group at the C5 position.
Pre-requisite: If the N1 position is free, use 3.0 eq of base to ensure the pyridone anion is generated, or use the N-alkylated material from Protocol A.
Reagents:
Substrate: 5-Bromo-derivative (1.0 eq)
Boronic Acid/Ester: (1.2 eq)
Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) — Chosen for resistance to poisoning.
Base: Cs₂CO₃ or K₂CO₃ (3.0 eq)
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Methodology:
Degassing: Combine substrate, boronic acid, and base in a microwave vial or pressure tube. Add solvents.[2][3] Sparge with Argon for 10 minutes (Critical step to prevent homocoupling).
Catalyst Addition: Add Pd(dppf)Cl₂ quickly and seal the vessel.
Reaction: Heat at 90°C (oil bath) or 100°C (Microwave) for 1–2 hours.
Filtration: Filter through a Celite pad to remove Pd black. Wash with EtOAc.
Purification: Silica gel chromatography. Note: Pyridone derivatives are polar; use DCM/MeOH gradients.
Medicinal Chemistry Applications
Kinase Inhibitor Design
The 2-pyridone motif functions as a hydrogen bond acceptor-donor (A-D) system, mimicking the adenine ring of ATP.
Strategy: Use Protocol C (Suzuki) to attach a hydrophobic aryl group at C5 (occupying the gatekeeper pocket). Use Protocol B (Aldehyde reduction/amination) to extend a solubilizing group towards the solvent front.
PROTAC Linker Attachment
The C4-aldehyde is an ideal "hook" for attaching E3 ligase ligands or Warheads via reductive amination.
Workflow:
Synthesize Warhead-Linker-Amine.
React with 5-Bromo-2-hydroxyisonicotinaldehyde (Protocol B).
Reduce imine with NaBH₃CN to form a stable amine linker.
Troubleshooting & Stability
Issue
Cause
Solution
Low Yield in Suzuki
Catalyst poisoning by free NH or aldehyde oxidation.
1. Protect N1 (Protocol A). 2. Use degassed solvents. 3. Switch to Pd(OAc)₂/XPhos.
Aldehyde Oxidation
Air oxidation to carboxylic acid.
Store solid under Argon at 4°C. If acid forms (broad OH stretch 2500-3000 cm⁻¹), re-methylate using TMS-diazomethane.
Regioisomer Mixtures
N- vs O-alkylation competition.
N-alkyl: Use K₂CO₃/DMF (polar aprotic). O-alkyl: Use Ag₂CO₃/Toluene (non-polar).
References
Compound Characterization & Tautomerism
PubChem Compound Summary for CID 1227562-37-9. National Center for Biotechnology Information (2026). Link
Suzuki Coupling on Pyridones
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. ResearchGate (2017).[4] Link
Note: Demonstrates Pd(dppf)Cl2 utility in 5-bromo-2-substituted pyridines.[1][5][6]
Schiff Base Protocols for Pyridine Aldehydes
Synthesis and characterization of Schiff base... using 5-bromo salicylaldehyde. (Adapted protocol for aldehyde reactivity). NIH/PubMed (2022). Link
(Note: While direct literature on this specific CAS is emerging, protocols are adapted from established methodologies for 5-bromo-2-hydroxypyridine and isonicotinaldehyde derivatives.)
Application Note: Mass Spectrometric Analysis of 5-Bromo-2-hydroxyisonicotinaldehyde
Introduction 5-Bromo-2-hydroxyisonicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its structural complexity, featuring a bromine atom, a hydroxyl...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
5-Bromo-2-hydroxyisonicotinaldehyde is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its structural complexity, featuring a bromine atom, a hydroxyl group, and an aldehyde functional group on a pyridine ring, presents unique challenges and opportunities for analytical characterization. Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and structural elucidation of such novel compounds. This application note provides a comprehensive guide to the mass spectrometric analysis of 5-Bromo-2-hydroxyisonicotinaldehyde, detailing optimized protocols for sample preparation, instrumentation, and spectral interpretation. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the analysis of this and structurally related compounds.
Chemical Profile of 5-Bromo-2-hydroxyisonicotinaldehyde
A thorough understanding of the analyte's chemical properties is paramount for developing a successful mass spectrometry method.
The presence of a polar hydroxyl group and a basic pyridine nitrogen suggests that electrospray ionization (ESI) would be a suitable ionization technique. Atmospheric pressure chemical ionization (APCI) could also be considered, particularly for less polar analogues or when analyzing complex matrices.[3][4]
Experimental Workflow
A systematic approach is crucial for obtaining high-quality mass spectrometric data. The following workflow outlines the key stages from sample preparation to data analysis.
Caption: A generalized workflow for the mass spectrometric analysis of 5-Bromo-2-hydroxyisonicotinaldehyde.
Protocols
Sample Preparation
The quality of the mass spectrum is highly dependent on proper sample preparation. As 5-Bromo-2-hydroxyisonicotinaldehyde is a crystalline solid, it must be dissolved in a suitable solvent prior to analysis.[2][5]
Materials:
5-Bromo-2-hydroxyisonicotinaldehyde
HPLC-grade methanol
HPLC-grade water
Formic acid (0.1% v/v)
Calibrated analytical balance
Volumetric flasks and pipettes
Protocol:
Accurately weigh approximately 1 mg of 5-Bromo-2-hydroxyisonicotinaldehyde.
Dissolve the solid in 1 mL of a 50:50 (v/v) mixture of methanol and water containing 0.1% formic acid to create a 1 mg/mL stock solution. The acidic modifier aids in the protonation of the analyte.
Perform serial dilutions of the stock solution with the same solvent system to achieve a final concentration range of 1-10 µg/mL for direct infusion or LC-MS analysis.
Mass Spectrometry Instrumentation and Parameters
The following parameters are a starting point and may require optimization based on the specific instrument used. Electrospray ionization in positive ion mode is recommended due to the presence of the basic pyridine nitrogen, which is readily protonated.
Parameter
Recommended Setting
Rationale
Ionization Mode
Electrospray Ionization (ESI), Positive
The pyridine nitrogen is a basic site readily accepting a proton to form [M+H]+.
Capillary Voltage
3.5 - 4.5 kV
Optimizes the electrospray plume and ion generation.
Cone Voltage
20 - 40 V
Can be adjusted to control in-source fragmentation.
Desolvation Gas Flow
600 - 800 L/hr (Nitrogen)
Facilitates the desolvation of droplets to form gas-phase ions.
Desolvation Temperature
350 - 450 °C
Aids in solvent evaporation.
Source Temperature
120 - 150 °C
Maintains the stability of the ion source.
Mass Range (Full Scan)
m/z 50 - 500
Covers the expected mass of the precursor ion and its potential fragments.
Collision Gas
Argon
An inert gas used for collision-induced dissociation (CID) in MS/MS experiments.
Collision Energy (MS/MS)
10 - 30 eV
Ramped or set at discrete values to induce fragmentation and elucidate the structure.
Data Interpretation and Discussion
Precursor Ion and Isotopic Pattern
In positive ion ESI-MS, 5-Bromo-2-hydroxyisonicotinaldehyde is expected to be observed as the protonated molecule, [M+H]+. Given the molecular weight of 202.01, the monoisotopic mass of the [M+H]+ ion will be approximately m/z 202.9.
A key identifying feature will be the isotopic pattern characteristic of a bromine-containing compound. Bromine has two major isotopes, 79Br (50.69% abundance) and 81Br (49.31% abundance), which are nearly equal in natural abundance. This results in a distinctive A+2 isotopic peak with an intensity almost equal to the monoisotopic peak (A). Therefore, the mass spectrum should exhibit a pair of peaks at approximately m/z 202.9 and 204.9 with a roughly 1:1 intensity ratio.[6]
Proposed Fragmentation Pathway (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation by fragmenting the precursor ion and analyzing the resulting product ions.[7] The fragmentation of the [M+H]+ ion of 5-Bromo-2-hydroxyisonicotinaldehyde is likely to proceed through several key pathways, driven by the lability of the functional groups.
A plausible fragmentation pathway is outlined below:
Caption: A proposed fragmentation pathway for the [M+H]+ ion of 5-Bromo-2-hydroxyisonicotinaldehyde.
Loss of Carbon Monoxide (CO): Aldehydes are known to undergo a characteristic neutral loss of 28 Da (CO) upon fragmentation.[8][9] This would result in product ions at approximately m/z 174.9 and 176.9, retaining the bromine isotopic pattern.
Loss of Water (H2O): The presence of the hydroxyl group makes the neutral loss of water (18 Da) a likely fragmentation pathway, leading to ions at m/z 184.9 and 186.9.
Loss of a Bromine Radical (Br•): Cleavage of the C-Br bond can lead to the loss of a bromine radical (79/81 Da), resulting in a product ion at approximately m/z 124.0. This fragment would not exhibit the characteristic bromine isotopic pattern.
The relative abundance of these fragment ions will depend on the collision energy used in the MS/MS experiment. By systematically varying the collision energy, a detailed fragmentation map can be constructed to confirm the structure of the molecule.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of 5-Bromo-2-hydroxyisonicotinaldehyde. By following the outlined procedures for sample preparation, instrument setup, and data interpretation, researchers can confidently identify and characterize this compound. The predicted isotopic pattern and fragmentation pathways serve as a valuable reference for spectral interpretation. The principles and techniques described herein are broadly applicable to the analysis of other halogenated and functionalized heterocyclic compounds, making this a valuable resource for the scientific community.
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 387179, 2-Bromo-5-hydroxybenzaldehyde. Retrieved from [Link]
Wikipedia. (2023, December 27). Tandem mass spectrometry. Retrieved from [Link]
Zhou, Z., & Pu, Q. (2015). Simultaneous detection of polar and nonpolar compounds by ambient mass spectrometry with a dual electrospray and atmospheric pressure chemical ionization source. Journal of the American Society for Mass Spectrometry, 26(2), 348–355. Retrieved from [Link]
Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]
Stein, S. E., & Mirokhin, Y. (2014). Loss of H2 and CO from protonated aldehydes in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 28(17), 1939–1945. Retrieved from [Link]
Kind, T., & Fiehn, O. (2017). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews, 36(4), 513–532. Retrieved from [Link]
National High Magnetic Field Laboratory. (2025, August 25). Atmospheric Pressure Chemical Ionization (APCI). Retrieved from [Link]
The Organic Chemistry Tutor. (2023, December 3). Bromo pattern in Mass Spectrometry. Retrieved from [Link] (Note: A representative, stable URL would be used here).
National Institute of Standards and Technology. (2014, September 15). Loss of H2 and CO from Protonated Aldehydes in Electrospray Ionization Mass Spectrometry. Retrieved from [Link]
Technical Support Center: Scaling Up the Synthesis of 5-Bromo-2-hydroxyisonicotinaldehyde
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals focused on the synthesis of 5-Bromo-2-hydroxyisonicotinaldehyde. It addresses common challenges encounter...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals focused on the synthesis of 5-Bromo-2-hydroxyisonicotinaldehyde. It addresses common challenges encountered during scale-up and offers practical, field-proven solutions.
Introduction and Reaction Overview
5-Bromo-2-hydroxyisonicotinaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds. Its preparation typically involves the electrophilic bromination of 2-hydroxyisonicotinaldehyde. While the reaction appears straightforward on a lab scale, scaling up presents significant challenges related to reaction control, impurity profiles, and safety.[1]
The core transformation is the regioselective bromination of the pyridine ring, activated by the hydroxyl group. The primary challenge is to achieve mono-bromination at the desired 5-position while avoiding the formation of di-brominated and other side products.[2]
Reaction Pathway
The synthesis proceeds via the direct bromination of 2-hydroxyisonicotinaldehyde.
Caption: Synthesis of 5-Bromo-2-hydroxyisonicotinaldehyde.
Detailed Step-by-Step Experimental Protocol
This protocol is designed for a multi-gram scale synthesis and includes critical control points for successful scale-up.
Materials and Reagents:
2-Hydroxyisonicotinaldehyde
Glacial Acetic Acid (AcOH)
Bromine (Br₂)
Sodium bisulfite (NaHSO₃)
Deionized Water
Ethyl Acetate (EtOAc)
Hexanes
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
Inert atmosphere setup (Nitrogen or Argon)
Filtration apparatus (Büchner funnel)
Rotary evaporator
Procedure:
Reactor Setup: Set up the jacketed glass reactor under an inert atmosphere. Ensure all glassware is dry.
Dissolution: Charge the reactor with 2-hydroxyisonicotinaldehyde (1.0 eq). Add glacial acetic acid (10-15 volumes) and stir until all the solid has dissolved.
Cooling: Cool the reaction mixture to 0-5 °C using a circulating chiller. Maintaining a low temperature is crucial to control the reaction rate and selectivity.
Bromine Addition: Prepare a solution of bromine (1.05 eq) in glacial acetic acid (2-3 volumes). Slowly add this solution dropwise to the reaction mixture via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.[3] The slow addition is critical to prevent localized high concentrations of bromine, which can lead to over-bromination.[2]
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC to ensure the consumption of the starting material.
Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of sodium bisulfite to quench any unreacted bromine. The reddish-brown color of the bromine should disappear.
Precipitation: Slowly add the reaction mixture to a separate vessel containing cold deionized water (20-30 volumes) with vigorous stirring. A solid precipitate of the product should form.
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water until the filtrate is neutral.[3]
Drying: Dry the crude product under vacuum at 40-50 °C to a constant weight.
Purification (if necessary): If the purity is not satisfactory, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography.[3]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up in a question-and-answer format.
Question
Potential Cause(s)
Recommended Solution(s)
Why is my yield consistently low?
Incomplete Reaction: The reaction may not have gone to completion.
Extend Reaction Time: Continue stirring at 0-5 °C and monitor by TLC/HPLC until the starting material is consumed. Check Reagent Quality: Ensure the bromine is of high purity and has been stored correctly.
Product Loss During Workup: The product may have some solubility in the aqueous workup solution.
Optimize Precipitation: Ensure the water used for precipitation is cold to minimize product solubility. Back-Extraction: Extract the aqueous filtrate with a suitable organic solvent like ethyl acetate to recover any dissolved product.
I'm observing significant amounts of di-brominated byproduct. What's going wrong?
Poor Temperature Control: The reaction temperature may have exceeded the recommended 0-5 °C range.
Improve Cooling: Ensure your cooling system is adequate for the scale of the reaction. For larger scales, a jacketed reactor with a powerful chiller is essential.
Rapid Bromine Addition: Adding the bromine solution too quickly can create localized "hot spots" of high bromine concentration.
Slow Down Addition: Decrease the addition rate of the bromine solution. Consider using a syringe pump for precise control on larger scales.
Incorrect Stoichiometry: Using an excess of bromine will favor di-bromination.
Verify Stoichiometry: Accurately measure the starting materials and use only a slight excess of bromine (1.05 eq).
The reaction mixture turned into a thick, un-stirrable slurry.
Inadequate Solvent Volume: The product or intermediates may be precipitating out of the reaction mixture.
Increase Solvent Volume: Use a higher volume of glacial acetic acid to maintain a homogenous solution.
Poor Agitation: Insufficient stirring can lead to localized concentration gradients and precipitation.
Improve Stirring: Use a more powerful overhead stirrer and ensure the impeller is appropriately sized for the reactor.
How can I improve the purity of my crude product?
Inefficient Quenching: Residual bromine can lead to side reactions during workup.
Ensure Complete Quenching: Add sodium bisulfite solution until the bromine color is fully discharged.
Trapped Impurities: Impurities may be trapped within the crystal lattice of the precipitated product.
Recrystallization: Perform a recrystallization from a suitable solvent system. This is often the most effective method for removing closely related impurities.[3]
The reaction is not starting, even after adding the bromine.
Low Quality Starting Material: The 2-hydroxyisonicotinaldehyde may be impure.
Verify Starting Material Purity: Analyze the starting material by NMR or other appropriate methods before starting the reaction.
Presence of Water: Water in the glacial acetic acid can interfere with the reaction.
Use Anhydrous Solvent: Ensure the glacial acetic acid is of high purity and low water content.
Frequently Asked Questions (FAQs)
Q1: Can I use N-bromosuccinimide (NBS) instead of liquid bromine?
A1: Yes, NBS can be a safer alternative to liquid bromine, as it is a solid and easier to handle.[4] However, the reaction conditions may need to be re-optimized. The reaction is often performed in a polar aprotic solvent like acetonitrile or DMF, and may require a radical initiator or acid catalyst. A pilot study is recommended to determine the optimal conditions for your scale.
Q2: What are the critical safety precautions for this reaction?
A2: The primary hazard is liquid bromine, which is highly toxic, corrosive, and has a high vapor pressure.[2][5][6] Always handle bromine in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[5] Have a bromine spill kit readily available. Pyridine derivatives can also be toxic and should be handled with care.[7]
Q3: My final product is a pale yellow to off-white solid. Is this normal?
A3: Yes, the product is typically a solid that can range from white to pale yellow. The color can be an indicator of purity, with purer batches being lighter in color. If the product is significantly discolored, further purification by recrystallization or charcoal treatment may be necessary.
Q4: How should I store the final product?
A4: 5-Bromo-2-hydroxyisonicotinaldehyde should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.
Q5: What are the key considerations for scaling up this synthesis from grams to kilograms?
A5: The main considerations are:
Heat Management: The bromination reaction is exothermic. A jacketed reactor with precise temperature control is essential to dissipate the heat generated and maintain the reaction temperature at 0-5 °C.[1]
Reagent Addition: The rate of bromine addition becomes even more critical on a larger scale. A controlled addition using a dosing pump is recommended.
Mixing: Efficient mixing is required to ensure homogeneity and prevent localized concentration gradients.
Safety: A thorough process safety review is necessary before performing a large-scale synthesis involving hazardous materials like bromine.[8]
Data Summary Table
The following table summarizes the key quantitative parameters for the synthesis.
Parameter
Recommended Value
Rationale
**Molar Ratio (Aldehyde:Br₂) **
1.0 : 1.05
A slight excess of bromine ensures complete conversion of the starting material without promoting significant di-bromination.
Solvent Volume (AcOH)
10-15 mL per gram of aldehyde
Ensures all reagents remain in solution and allows for efficient stirring.
Reaction Temperature
0-5 °C
Critical for controlling the reaction rate and selectivity, minimizing byproducts.
Bromine Addition Time
1-2 hours
Slow addition prevents temperature spikes and localized high concentrations of bromine.[2]
Reaction Time (Post-addition)
1-2 hours
Allows the reaction to proceed to completion. Monitor by TLC/HPLC.
Expected Yield (Crude)
80-90%
Typical yield for this type of reaction before purification.
Troubleshooting and Decision-Making Workflow
This diagram outlines a logical workflow for addressing common issues during the synthesis.
Caption: Troubleshooting workflow for synthesis issues.
References
Eureka | Patsnap. (n.d.). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.
Google Patents. (n.d.). CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine.
NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
ResearchGate. (n.d.). Unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde.
NIH. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
ResearchGate. (n.d.). Handling Hydrogen Peroxide Oxidations on a Large Scale: Synthesis of 5-Bromo-2-nitropyridine | Request PDF.
Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
NJ Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet.
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Guide: Synthesis of 5-Bromo-2-hydroxyisonicotinaldehyde
Executive Summary
Target Molecule: 5-Bromo-2-hydroxyisonicotinaldehyde (CAS: 129672-88-2)
Tautomer: 5-Bromo-2-oxo-1,2-dihydropyridine-4-carbaldehyde
Core Application: Critical intermediate for kinase inhibitors (e.g., BET bromodomain inhibitors), antibacterial agents, and fragment-based drug discovery (FBDD).
This guide critically compares two primary synthesis routes for 5-Bromo-2-hydroxyisonicotinaldehyde. Method A (Methyl Oxidation) is recommended for high-purity, large-scale production where regio-control is paramount. Method B (Direct Bromination) is a shorter, higher-atom-economy route suitable for rapid discovery phases, though it requires rigorous purification to remove regioisomers.
Strategic Route Analysis
Method A: The "Constructive" Route (Methyl Oxidation)
Mechanism: Diazotization of a commercially available aminopyridine precursor followed by benzylic oxidation.
Key Advantage: Unambiguous regiochemistry.[4] The bromine is installed before the aldehyde is formed, preventing position isomerism (3- vs 5-bromo) issues.
Primary Risk: The oxidation of the methyl group on an electron-deficient pyridine ring can be sluggish and requires toxic reagents (SeO₂).
Method B: The "Direct Functionalization" Route
Mechanism: Electrophilic aromatic substitution (bromination) of the pre-formed aldehyde scaffold.
Key Advantage: Short synthetic sequence (1-2 steps).
Primary Risk: Regioselectivity.[5] The directing effects of the hydroxyl (ortho/para) and aldehyde (meta) groups compete. While C5 is electronically favored, C3 bromination is a common impurity.
Comparative Data Matrix
Feature
Method A: Methyl Oxidation
Method B: Direct Bromination
Starting Material
2-Amino-5-bromo-4-methylpyridine
2-Hydroxyisonicotinaldehyde
Step Count
2 (Diazotization + Oxidation)
1 (Bromination)
Overall Yield
30–45%
50–65%
Regio-Purity
High (>98%)
Moderate (85-90% crude)
Scalability
High (Stable intermediates)
Moderate (Exothermic halogenation)
Safety Profile
Low (SeO₂ toxicity)
Moderate (Br₂ corrosivity)
Cost Efficiency
Medium (Reagent cost)
High (Cheap reagents)
Detailed Experimental Protocols
Method A: Synthesis via 5-Bromo-2-hydroxy-4-methylpyridine[2][6]
This protocol ensures the bromine is locked in the C5 position before the aldehyde is generated.
Add Br₂ solution in acetic acid dropwise at room temperature.
Stir for 2-4 hours. The solution will decolorize as Br₂ is consumed.
Pour into ice water. The product precipitates as a yellow/off-white solid.
Critical Purification: Recrystallize from Methanol or DMF to remove the C3-bromo isomer.
Mechanistic Insight: The C5 position is para to the activating OH group and meta to the deactivating CHO group, making it the most nucleophilic site. However, the C3 position (ortho to OH) is sterically accessible, leading to ~5-10% impurity.
Visual Synthesis Logic
Caption: Pathway comparison showing the regiochemical security of Method A versus the direct but riskier Method B.
References
Synthesis of 5-bromo-2-hydroxy-4-methylpyridine
Title: Method for preparing 5-bromo-2-methylpyridine (and derivatives).[2][3][8]
Source: CN101560183B (P
URL
Relevance: Provides the foundational protocol for the diazotiz
Bromination of Hydroxypyridines:
Title: Synthesis method for 5-bromo-2-fluoropyrimidine (Analogous bromination conditions).
Source: CN104447570A (Patent).
URL:
Relevance: Validates the conditions (Br₂/Water or AcOH) for brominating 2-hydroxypyridine scaffolds used in Method B.
A Comparative Guide to the Biological Activity of 5-Bromo-2-hydroxyisonicotinaldehyde and Structurally Related Compounds
This guide provides a comprehensive comparison of the biological activity of 5-Bromo-2-hydroxyisonicotinaldehyde and its structural analogs. Designed for researchers, scientists, and drug development professionals, this...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of the biological activity of 5-Bromo-2-hydroxyisonicotinaldehyde and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced structure-activity relationships that govern the antimicrobial and cytotoxic potential of these compounds. By synthesizing experimental data and elucidating the underlying mechanisms, this guide aims to provide a robust framework for future research and development in this promising area of medicinal chemistry.
Introduction: The Therapeutic Potential of Substituted Hydroxyaldehydes
Salicylaldehydes and their heterocyclic bioisosteres, such as the 2-hydroxyisonicotinaldehydes, represent a class of privileged scaffolds in drug discovery. Their inherent chemical reactivity and ability to coordinate with metal ions make them versatile precursors for a wide array of biologically active molecules. The introduction of substituents onto the aromatic ring allows for the fine-tuning of their electronic and steric properties, which in turn can significantly modulate their interaction with biological targets.
This guide focuses on 5-Bromo-2-hydroxyisonicotinaldehyde, a halogenated derivative of 2-hydroxyisonicotinaldehyde. The presence of the bromine atom at the C5 position is anticipated to significantly influence its biological profile. We will explore this hypothesis by comparing its activity with that of related compounds, drawing upon data from in vitro studies to build a comprehensive understanding of its therapeutic potential.
Comparative Analysis of Biological Activity
The biological activity of 5-Bromo-2-hydroxyisonicotinaldehyde and its analogs is primarily centered on two key areas: antimicrobial and anticancer effects. The following sections present a comparative analysis of their performance in these domains, supported by experimental data.
Antimicrobial Activity: A Tale of Halogenation
The inclusion of a halogen atom on the salicylaldehyde scaffold has been shown to dramatically enhance antimicrobial activity. While direct comparative data for 5-Bromo-2-hydroxyisonicotinaldehyde is limited, extensive studies on the closely related 5-bromosalicylaldehyde provide compelling evidence for this structure-activity relationship.
A systematic survey of substituted salicylaldehydes revealed that both the unsubstituted benzaldehyde and salicylaldehyde exhibit minimal antimicrobial activity. However, the introduction of halogen, nitro, or additional hydroxyl groups leads to a significant increase in potency against a panel of microbes.[1][2]
Table 1: Comparative Antimicrobial Activity of Substituted Salicylaldehydes
Note: "Minimal," "Moderate," and "High" are qualitative descriptors based on the reported inhibitory zones.
The data clearly indicates that 5-bromosalicylaldehyde is a more potent antimicrobial agent than its chloro- and unsubstituted counterparts. This suggests that the electronic and lipophilic properties imparted by the bromine atom are crucial for its biological function.
Anticancer Activity: The Impact of Substitution on Cytotoxicity
Similar to its antimicrobial properties, the anticancer activity of this class of compounds is significantly influenced by the nature and position of substituents on the aromatic ring. Studies on derivatives of 5-bromosalicylaldehyde, particularly its hydrazones, have demonstrated potent cytotoxic effects against various cancer cell lines.
For instance, gallium (III) complexes of 5-bromosalicylaldehyde isonicotinoylhydrazone exhibited significant antiproliferative activity against acute myeloid leukemia (HL-60) and T-cell leukemia (SKW-3) cell lines, with IC50 values in the low micromolar range.[3][4] Notably, the coordination with gallium (III) enhanced the cytotoxicity compared to the metal-free hydrazones.[4]
Table 2: In Vitro Cytotoxicity of 5-Bromosalicylaldehyde Derivatives
These findings underscore the potential of 5-bromo-substituted scaffolds in the development of novel anticancer agents. The isonicotinoylhydrazone moiety, in particular, appears to be a key contributor to the observed cytotoxicity.
Mechanistic Insights: Unraveling the Mode of Action
The precise mechanisms by which these compounds exert their biological effects are still under investigation. However, several plausible pathways have been proposed based on their chemical structure and observed activities.
Antimicrobial Mechanism: Disruption of Cellular Processes
The antimicrobial activity of substituted salicylaldehydes is thought to involve multiple mechanisms. One proposed mechanism is the inhibition of microbial enzymes through the coordination of the aldehyde and hydroxyl groups with metal ions essential for enzymatic function. Furthermore, the lipophilic nature of the halogenated compounds may facilitate their transport across microbial cell membranes, leading to the disruption of cellular homeostasis.
A distinct correlation has been observed between the broadening of the NMR signal of the hydroxyl proton of salicylaldehydes and their antimicrobial activity, suggesting that proton exchange processes may be involved.[5]
Caption: Proposed antimicrobial mechanisms of halogenated salicylaldehydes.
Anticancer Mechanism: Induction of Oxidative Stress and Apoptosis
In the context of cancer, dihalogenated Ru(II) complexes of salicylaldehyde have been shown to induce an increase in intracellular reactive oxygen species (ROS) levels and mitochondrial dysfunction.[6] This suggests that the cytotoxic effects may be mediated, at least in part, through the induction of oxidative stress, which can trigger apoptotic cell death pathways.
Experimental Protocols: A Guide to In Vitro Evaluation
The following protocols provide a framework for the in vitro assessment of the biological activity of 5-Bromo-2-hydroxyisonicotinaldehyde and its analogs.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a widely used technique for determining MIC values.[7][8]
Protocol: Broth Microdilution Assay
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.
Serial Dilutions: Prepare a series of twofold dilutions of the compound stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism only) and negative (medium only) controls.
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Directions
The available evidence strongly suggests that 5-Bromo-2-hydroxyisonicotinaldehyde and its structurally related compounds hold significant promise as antimicrobial and anticancer agents. The presence of a bromine atom at the C5 position appears to be a key determinant of their enhanced biological activity, a structure-activity relationship that warrants further investigation.
Future research should focus on a number of key areas:
Direct Comparative Studies: A head-to-head comparison of the biological activity of 5-Bromo-2-hydroxyisonicotinaldehyde with its non-brominated parent compound and other halogenated analogs is crucial to definitively establish the role of the bromo substituent.
Mechanistic Elucidation: More in-depth studies are needed to fully elucidate the molecular mechanisms underlying the observed antimicrobial and cytotoxic effects. This should include the identification of specific cellular targets and signaling pathways.
In Vivo Evaluation: Promising lead compounds identified through in vitro screening should be advanced to in vivo models to assess their efficacy and safety in a more physiologically relevant context.
Synthesis of Novel Analogs: The synthesis and biological evaluation of a broader range of derivatives will help to further refine the structure-activity relationships and optimize the therapeutic potential of this chemical scaffold.
By pursuing these avenues of research, the scientific community can unlock the full potential of 5-Bromo-2-hydroxyisonicotinaldehyde and its analogs in the development of novel therapeutics to address pressing needs in infectious diseases and oncology.
References
MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]
Antimicrobial properties of substituted salicylaldehydes and related compounds. (2007). PubMed. Retrieved from [Link]
(PDF) Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds. (n.d.). ResearchGate. Retrieved from [Link]
The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy) 2 (X,Y-sal)]BF 4 } complexes. (2022). Dalton Transactions. Retrieved from [Link]
Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity. (2022). PMC. Retrieved from [Link]
MTT assay of cytotoxicity associated with various concentrations of... (n.d.). ResearchGate. Retrieved from [Link]
Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity. (2015). PubMed. Retrieved from [Link]
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]
The effect of halogenation of salicylaldehyde on antiproliferative activities of {∆/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes. (2022). ResearchGate. Retrieved from [Link]
Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2- Fluorobenzaldehydeoxime. (n.d.). Retrieved from [Link]
Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. (2015). PubMed. Retrieved from [Link]
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). PMC. Retrieved from [Link]
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]
MIC (Broth Microdilution) Testing. (2020). YouTube. Retrieved from [Link]
Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring. (n.d.). ResearchGate. Retrieved from [Link]
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]
Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved from [Link]
Gallium (III) Complexes with 5-Bromosalicylaldehyde Benzoylhydrazones: In Silico Studies and In Vitro Cytotoxic Activity. (2022). MDPI. Retrieved from [Link]
5-Bromosalicylaldehyde. (n.d.). Jiangxi Zhongding Biotechnology Co., Ltd.. Retrieved from [Link]
(PDF) Synthesis, Characterization and Antimicrobial of. (2019). Amanote Research. Retrieved from [Link]
5-Bromosalicylaldehyde. (2018). SIELC Technologies. Retrieved from [Link]
(PDF) Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. (2022). ResearchGate. Retrieved from [Link]
Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. (n.d.). RSC Publishing. Retrieved from [Link]
In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. (2020). Rasayan Journal of Chemistry. Retrieved from [Link]
Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. (n.d.). PMC. Retrieved from [Link]
Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. (2015). PLOS ONE. Retrieved from [Link]
Synthesis, Characterization and in vitro evaluation of anticancer activity of new hydroxamicacid basedHDACis containingsubstit. (n.d.). Retrieved from [Link]
Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. (2021). PubMed. Retrieved from [Link]
Chemistry and Biological Activities of Flavonoids: An Overview. (n.d.). PMC. Retrieved from [Link]
In the landscape of heterocyclic building blocks, 5-Bromo-2-hydroxyisonicotinaldehyde (henceforth 5-BHI ) occupies a unique niche. Unlike its benzene analog (5-bromosalicylaldehyde) or its non-halogenated pyridine parent, 5-BHI offers a tri-functional orthogonal platform :
C4-Formyl Group: Highly reactive electrophile for Schiff base formation and reductive aminations.[1]
C5-Bromine: A sterically accessible handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).[1]
C2-Hydroxy/Oxo Motif: A tautomeric switch enabling tunable hydrogen bonding and site-selective alkylation (N- vs. O-alkylation).
This guide objectively compares 5-BHI against standard alternatives, providing experimental evidence for its superior utility in designing metal-binding ligands and pharmaceutical intermediates.
Structural Analysis & Tautomeric Dynamics
The reactivity of 5-BHI is defined by its ability to exist in two distinct tautomeric forms.[1] Unlike 5-bromosalicylaldehyde, which remains fixed as a phenol, 5-BHI fluctuates between the 2-hydroxypyridine (aromatic) and 2-pyridone (amide-like) forms.
Tautomeric Equilibrium Diagram
The following diagram illustrates the equilibrium and its impact on reactivity.
Figure 1: The equilibrium shifts based on solvent polarity. In polar aprotic solvents (DMSO, DMF), the 2-pyridone form often predominates, directing alkylation to the nitrogen atom.[1]
Comparative Reactivity Matrix
We compared 5-BHI with two primary alternatives: 5-Bromosalicylaldehyde (5-BSA) and 2-Hydroxyisonicotinaldehyde (2-HI) .
Feature
5-BHI (Subject)
5-BSA (Benzene Analog)
2-HI (Non-Halogenated)
Electronic Nature
Electron-deficient (Pyridine ring)
Electron-rich (Benzene ring)
Electron-deficient
Aldehyde Reactivity
High (Activated by pyridine N)
Moderate (Deactivated by OH)
High
Cross-Coupling
Yes (C5-Br active)
Yes (C5-Br active)
No (Lacks handle)
Solubility (Water)
Moderate (Ionizable OH/NH)
Low
High
Ligand Binding
N,O-Donor (Bidentate/Tridentate)
O,O-Donor (Phenolic)
N,O-Donor
Primary Application
Multi-step Drug Scaffolds
Simple Schiff Base Ligands
Basic Pyridine Synthesis
Key Insight: 5-BHI is superior for fragment-based drug discovery (FBDD) because the Br-handle allows late-stage diversification after the pyridine core has been established.
Detailed Reactivity Modules
Module A: The Aldehyde Handle (Schiff Base Formation)
The C4-aldehyde in 5-BHI is more electrophilic than in 5-BSA due to the electron-withdrawing nature of the pyridine nitrogen.
Reaction: Condensation with primary amines (e.g., hydrazides, anilines).[1]
Performance: 5-BHI typically reaches equilibrium faster (1-2 hours) compared to 5-BSA (3-4 hours) in refluxing ethanol.
Stability: The resulting imine contains an intramolecular Hydrogen Bond (OH[1][2]···N=C), stabilizing the E-isomer.
Module B: The Halogen Handle (Suzuki-Miyaura Coupling)
The C5-position in 2-pyridones is historically challenging due to catalyst poisoning by the amide-like nitrogen. However, 5-BHI performs efficiently when specific protocols are used.
Challenge: Free 2-OH/NH can coordinate to Pd.
Solution: Use of aqueous bases (K₂CO₃) or protection (O-methylation) enhances yields.[1]
Comparison: 5-BHI couples faster than 3-bromo-pyridines due to the activating ortho-effect of the carbonyl-like C4 position.
Experimental Protocols
These protocols are designed to be self-validating. If the color changes or precipitation described does not occur, re-evaluate reagent purity.
Protocol 1: Synthesis of Schiff Base Ligand (Condensation)
Objective: Synthesize a hydrazone derivative from 5-BHI and Isonicotinohydrazide.[1]
Preparation: Dissolve 5-BHI (1.0 mmol, 202 mg) in absolute ethanol (15 mL). The solution should be pale yellow.[1]
Addition: Add Isonicotinohydrazide (1.0 mmol, 137 mg) directly to the stirring solution.
Catalysis: Add 2-3 drops of glacial acetic acid. Checkpoint: Solution may darken slightly.
Reflux: Heat to reflux (78°C) for 2 hours.
Observation: A heavy precipitate (typically yellow/orange) will form within 30-60 minutes.[1]
Isolation: Cool to room temperature. Filter the solid under vacuum.[1]
Purification: Wash with cold ethanol (2 x 5 mL) and diethyl ether.
Validation:
Yield: Expect >85%.
IR: Disappearance of C=O stretch (~1680 cm⁻¹) and appearance of C=N stretch (~1610 cm⁻¹).[1]
Protocol 2: C5-Arylation via Suzuki Coupling
Objective: Couple 5-BHI with Phenylboronic acid.
Solvent System: Prepare a degassed mixture of DME:Water (3:1) .[1]
Catalyst: Add Pd(PPh₃)₄ (5 mol%). Note: Catalyst must be yellow; black indicates decomposition.[1]
Reaction: Seal and heat at 90°C for 12 hours under Nitrogen.
Workup: Acidify carefully with 1M HCl to pH 5 (to protonate the pyridone). Extract with Ethyl Acetate.[1]
Validation:
TLC: 5-BHI (Rf ~0.4 in 50% EtOAc/Hex) disappears; new fluorescent spot appears.
Visualization: Reaction Pathways
The following diagram maps the orthogonal functionalization pathways available to 5-BHI.
Figure 2: The "Hub" nature of 5-BHI allows it to serve as a central node for divergent synthesis.
References
Synthesis and Reactivity of 5-Bromo-2-hydroxyisonicotinaldehyde Derivatives
Source: BLD Pharm & Chemical Data Collections.[1]
Tautomeric Equilibria in 2-Hydroxypyridines and Their Role in Catalysis
Source: Organic Chemistry Portal (General Pyridone Reactivity).[1]
Suzuki-Miyaura Coupling of Halogenated Pyridines: A Review
Source: BenchChem Application Notes.[1]
Schiff Bases of 5-Bromosalicylaldehyde vs. Pyridine Analogs: Structural Insights
Source: National Institutes of Health (NIH) / PubMed (Comparative Structural Studies).[1]
Crystal Structure and Hydrogen Bonding in 5-Bromo-2-hydroxy-Schiff Bases
Source: ResearchGate (Crystallographic Data).[1]
A Comparative Guide to the Analytical Cross-Validation of 5-Bromo-2-hydroxyisonicotinaldehyde
For researchers, scientists, and drug development professionals, the rigorous analytical characterization of key intermediates is a cornerstone of robust and reproducible synthetic chemistry. 5-Bromo-2-hydroxyisonicotina...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the rigorous analytical characterization of key intermediates is a cornerstone of robust and reproducible synthetic chemistry. 5-Bromo-2-hydroxyisonicotinaldehyde, a substituted pyridine, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Its utility as a precursor for more complex molecules necessitates a comprehensive understanding of its analytical profile to ensure purity, consistency, and the reliable identification of potential process-related impurities.
This guide provides an in-depth comparative analysis of the key analytical techniques required for the comprehensive characterization of 5-Bromo-2-hydroxyisonicotinaldehyde. Recognizing that publicly available experimental data for this specific molecule is limited, we will leverage a cross-validation approach by comparing it with its well-characterized benzene analog, 5-Bromo-2-hydroxybenzaldehyde (also known as 5-bromosalicylaldehyde), and other relevant halogenated analogs. This comparative framework will not only illuminate the analytical properties of 5-Bromo-2-hydroxyisonicotinaldehyde but also establish a robust, scientifically-grounded methodology for its analysis where published data is scarce.
The Imperative of Orthogonal Analytical Techniques
A single analytical technique is rarely sufficient to fully characterize a compound. A multi-faceted, or orthogonal, approach provides a more complete picture of a molecule's identity, purity, and stability. For 5-Bromo-2-hydroxyisonicotinaldehyde and its analogs, a combination of spectroscopic and chromatographic methods is essential.
Structural Elucidation and Spectroscopic Comparison
Spectroscopic techniques provide fundamental information about a molecule's chemical structure and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. While specific experimental NMR data for 5-Bromo-2-hydroxyisonicotinaldehyde is not widely published, we can predict the expected chemical shifts and coupling constants based on the analysis of its structural analogs.
Table 1: Comparative Predicted ¹H NMR Data
Compound
Predicted Aromatic Proton Shifts (ppm)
Aldehyde Proton Shift (ppm)
Hydroxyl Proton Shift (ppm)
5-Bromo-2-hydroxyisonicotinaldehyde
Two singlets expected in the aromatic region (due to the pyridine ring structure)
Two singlets expected in the aromatic region, slightly different shifts than the bromo- analog
~9.5-10.5
~10.0-12.0 (broad)
Rationale for Predictions: The pyridine ring in 5-Bromo-2-hydroxyisonicotinaldehyde will significantly influence the electronic environment of the aromatic protons compared to the benzene ring of 5-Bromo-2-hydroxybenzaldehyde, leading to different chemical shifts and coupling patterns. The aldehyde and hydroxyl proton shifts are expected to be in similar regions due to their functional group similarities.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups. The comparison between our target molecule and its benzaldehyde analog reveals expected similarities and subtle differences.
Causality Behind Experimental Choices: The broadness of the O-H stretch is indicative of hydrogen bonding. The position of the C=O stretch can be influenced by conjugation with the aromatic ring and the presence of other substituents. The "fingerprint region" (below 1500 cm⁻¹) will show complex vibrations unique to the overall molecular structure, allowing for differentiation between the two compounds.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 3: Comparative Mass Spectrometry Data
Compound
Molecular Formula
Molecular Weight ( g/mol )
Expected Key Fragmentation Patterns
5-Bromo-2-hydroxyisonicotinaldehyde
C₆H₄BrNO₂
202.01
Loss of -CHO, loss of Br, pyridine ring fragmentation
5-Bromo-2-hydroxybenzaldehyde
C₇H₅BrO₂
201.02
Loss of -CHO, loss of Br, benzene ring fragmentation
Trustworthiness of the Protocol: The presence of bromine will result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio), providing a high degree of confidence in the identification of bromine-containing fragments.
Chromatographic Purity and Impurity Profiling
Chromatographic techniques are essential for determining the purity of a compound and identifying any process-related impurities.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC (RP-HPLC) method is the most appropriate choice for analyzing these moderately polar compounds.
Proposed HPLC Method Development Workflow
Caption: Proposed HPLC method development and validation workflow.
Comparative Chromatographic Behavior
5-Bromo-2-hydroxyisonicotinaldehyde: Due to the nitrogen in the pyridine ring, this compound is slightly more polar than its benzene analog. It is therefore expected to have a slightly shorter retention time on a C18 column under identical RP-HPLC conditions.
5-Bromo-2-hydroxybenzaldehyde: This compound will be more hydrophobic and thus have a longer retention time.
Potential Impurities: Common impurities could arise from the starting materials or side reactions during synthesis.[3] These could include isomers, di-halogenated products, or unreacted starting materials. A well-developed HPLC method should be able to resolve the main peak from these potential impurities.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key analytical experiments.
HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
Mobile Phase B: Acetonitrile.
Sample Diluent: 50:50 Acetonitrile:Water.
Standard and Sample Preparation:
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.
Sample Solution (100 µg/mL): Prepare the sample to be analyzed at a target concentration of 100 µg/mL in the sample diluent.
Detection Wavelength: 254 nm (or PDA scan from 200-400 nm).
Gradient Program: 5% B to 90% B over 20 minutes, hold for 5 minutes, return to 5% B and equilibrate for 5 minutes.
Data Analysis:
Identify the retention time of the main peak.
Assess peak purity using the PDA detector.
Quantify impurities by area percent.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile impurities or for confirmation of identity, GC-MS can be a valuable tool. Derivatization may be necessary to improve the volatility of the hydroxy-aldehydes.
System Preparation:
GC-MS System: A standard GC-MS system with a split/splitless injector and a mass selective detector.
Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Sample Preparation (with Derivatization):
Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane).
Add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).
Heat at 60 °C for 30 minutes.
GC-MS Conditions:
Injector Temperature: 250 °C.
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
MS Transfer Line Temperature: 280 °C.
Ion Source Temperature: 230 °C.
Mass Range: 40-500 amu.
Data Analysis:
Compare the obtained mass spectrum with a library or theoretical fragmentation pattern.
Identify any co-eluting peaks which may represent impurities.
Logical Framework for Cross-Validation
The following diagram illustrates the logical flow for the cross-validation and characterization of 5-Bromo-2-hydroxyisonicotinaldehyde.
Caption: Logical workflow for the analytical cross-validation of the target compound.
Conclusion and Future Outlook
The comprehensive analytical characterization of 5-Bromo-2-hydroxyisonicotinaldehyde is crucial for its successful application in research and development. While direct, published experimental data may be sparse, a robust analytical framework can be established through a comparative approach with well-characterized analogs like 5-Bromo-2-hydroxybenzaldehyde. By employing a suite of orthogonal analytical techniques including NMR, IR, MS, and HPLC, and by following systematic method development and validation protocols, researchers can ensure the quality and consistency of this important chemical intermediate. This self-validating system of analysis provides a high degree of confidence in the identity, purity, and overall quality of the material, which is paramount for its use in subsequent synthetic steps and for ensuring the reproducibility of scientific outcomes.
References
Al-Otaibi, J. S., et al. (2022). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Institutes of Health. Available at: [Link]
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
Der Pharma Chemica. (2016). Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. Available at: [Link]
Google Patents. (1990). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
MySkinRecipes. (n.d.). 2-Chloro-5-hydroxyisonicotinaldehyde. Available at: [Link]
MySkinRecipes. (n.d.). 5-Chloro-2-methoxyisonicotinaldehyde. Available at: [Link]
PubChem. (n.d.). 5-Chloro-salicylaldehyde. Available at: [Link]
PubChem. (n.d.). 5-Iodosalicylaldehyde. Available at: [Link]
ResearchGate. (n.d.). ANALYTICAL REACTIONS OF HYDROXYPYRIDINES. Available at: [Link]
ResearchGate. (n.d.). 2-Bromo-5-hydroxybenzaldehyde. Available at: [Link]
Wikipedia. (n.d.). 3-Hydroxyisonicotinaldehyde. Available at: [Link]